molecular formula C7H5Br3O B14451285 1,2,5-Tribromo-3-methoxybenzene CAS No. 73931-44-9

1,2,5-Tribromo-3-methoxybenzene

Cat. No.: B14451285
CAS No.: 73931-44-9
M. Wt: 344.83 g/mol
InChI Key: QDMZDROFMSHSBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,5-Tribromo-3-methoxybenzene is an aromatic compound derived from benzene, characterized by the presence of three bromine atoms and one methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,5-Tribromo-3-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a positively charged benzenonium intermediate, followed by the substitution of hydrogen atoms with bromine atoms. The reaction typically requires a brominating agent such as bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution .

Industrial Production Methods: Industrial production of this compound may involve multistep synthesis processes. For example, a Friedel-Crafts acylation followed by a Clemmensen reduction can be used to introduce the methoxy group and bromine atoms in a controlled manner .

Chemical Reactions Analysis

Types of Reactions: 1,2,5-Tribromo-3-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,2,5-Tribromo-3-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of brominated aromatic compounds on biological systems.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,5-Tribromo-3-methoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atoms and methoxy group influence the electron density of the benzene ring, making it more reactive towards electrophiles. This reactivity can be harnessed in various chemical transformations and applications .

Comparison with Similar Compounds

  • 1,3,5-Tribromo-2-methoxybenzene
  • 1,2,4-Tribromo-3-methoxybenzene
  • 1,3,5-Tribromo-2,4,6-trimethoxybenzene

Comparison: 1,2,5-Tribromo-3-methoxybenzene is unique due to the specific positioning of the bromine atoms and methoxy group, which affects its reactivity and properties. Compared to other tribromo-methoxybenzene derivatives, it may exhibit different chemical behaviors and applications due to the distinct electronic and steric effects .

Properties

CAS No.

73931-44-9

Molecular Formula

C7H5Br3O

Molecular Weight

344.83 g/mol

IUPAC Name

1,2,5-tribromo-3-methoxybenzene

InChI

InChI=1S/C7H5Br3O/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3

InChI Key

QDMZDROFMSHSBY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)Br)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.